Boc-D-phe-pro-OH
Overview
Description
N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline: , commonly known as Boc-D-Phe-Pro-OH, is a synthetic intermediate used in peptide synthesis. It is a derivative of phenylalanine and proline, two amino acids that play crucial roles in protein structure and function. This compound is often utilized in the synthesis of peptide thrombin inhibitors, which are important in cardiovascular research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Phe-Pro-OH typically involves the protection of the amino group of D-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by coupling with L-proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers that can handle multiple steps of protection, deprotection, and coupling reactions efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Boc-D-Phe-Pro-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like DCC and HOBt.
Hydrolysis: The ester bond in the compound can be hydrolyzed under basic conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole in dichloromethane.
Hydrolysis: Sodium hydroxide in methanol.
Major Products Formed:
Deprotection: D-phenylalanine-L-proline.
Coupling: Extended peptides with additional amino acids.
Hydrolysis: Free amino acids and proline derivatives.
Scientific Research Applications
Boc-D-Phe-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of various peptides, including thrombin inhibitors.
Cardiovascular Research: The compound is used in the development of peptide-based drugs that target thrombin, a key enzyme in blood coagulation.
Biological Studies: It is used to study protein-protein interactions and enzyme-substrate interactions in biological systems
Mechanism of Action
The mechanism of action of Boc-D-Phe-Pro-OH primarily involves its role as a synthetic intermediate in peptide synthesis. When used in the synthesis of thrombin inhibitors, the compound contributes to the formation of peptides that can bind to and inhibit thrombin. This inhibition occurs through the interaction of the peptide with the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a crucial step in blood clot formation .
Comparison with Similar Compounds
N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanine (Boc-D-Phe-OH): A derivative of phenylalanine used in peptide synthesis.
N-[(1,1-Dimethylethoxy)carbonyl]-L-proline (Boc-L-Pro-OH): A derivative of proline used in peptide synthesis
Uniqueness: Boc-D-Phe-Pro-OH is unique due to its combination of D-phenylalanine and L-proline, which provides specific structural and functional properties in peptide synthesis. This combination allows for the creation of peptides with unique sequences and properties, making it valuable in the development of peptide-based drugs and research tools .
Properties
IUPAC Name |
(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRHVPHDENDZTP-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198018 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38675-10-4 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38675-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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